molecular formula C16H16N4O B7516334 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide

Cat. No. B7516334
M. Wt: 280.32 g/mol
InChI Key: XZLQYWUPGLNKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide exerts its biological effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer and is considered a promising therapeutic target. By inhibiting CK2, 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can modulate multiple signaling pathways and cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 and p27 expression. It can also induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Moreover, it can inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide in lab experiments include its high potency and specificity for CK2, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its poor solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.

Future Directions

Several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be identified. These include:
1. Developing more potent and selective CK2 inhibitors based on the structure of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide.
2. Investigating the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide as a therapeutic agent for cancer and other diseases.
3. Studying the molecular mechanisms underlying the effects of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide on CK2 and other signaling pathways.
4. Developing new formulations and delivery systems to improve the solubility and bioavailability of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide in vivo.
5. Investigating the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide as a tool compound to study the role of CK2 in other cellular processes and diseases.

Synthesis Methods

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be synthesized by reacting 3,5-dimethylpyrazole-1-carboxylic acid with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide has been extensively used in scientific research as a tool compound to study the role of protein kinase CK2 in various cellular processes. It has been shown to inhibit the activity of CK2 in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy, and to inhibit angiogenesis and tumor growth in animal models.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)10-16(21)18-15-8-7-13-5-3-4-6-14(13)17-15/h3-9H,10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLQYWUPGLNKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide

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